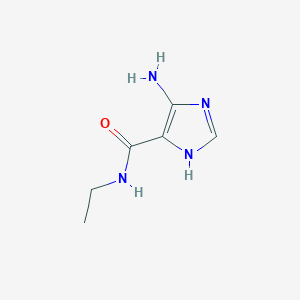![molecular formula C8H13N B3357424 2,3,4,5,6,7-Hexahydro-1H-cyclopenta[B]pyridine CAS No. 72925-26-9](/img/structure/B3357424.png)
2,3,4,5,6,7-Hexahydro-1H-cyclopenta[B]pyridine
Overview
Description
2,3,4,5,6,7-Hexahydro-1H-cyclopenta[B]pyridine, also known as tetrahydropyridine (THP), is a six-membered ring containing one nitrogen atom. It is a versatile compound that has been widely used in scientific research. THP is synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
THP has a unique chemical structure that allows it to interact with biological molecules. It can act as a hydrogen bond donor and acceptor, and it can form π-π interactions with aromatic rings. THP has been shown to interact with various receptors and enzymes, such as dopamine receptors, acetylcholinesterase, and carbonic anhydrase. THP derivatives have been synthesized and tested for their binding affinity and selectivity towards these targets.
Biochemical and physiological effects:
THP has been shown to have various biochemical and physiological effects. It can cross the blood-brain barrier and affect the central nervous system. THP has been shown to have sedative, analgesic, and anticonvulsant effects. It can also affect the cardiovascular system, respiratory system, and gastrointestinal system. THP derivatives have been synthesized and tested for their pharmacokinetic and pharmacodynamic properties.
Advantages and Limitations for Lab Experiments
THP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique chemical structure that allows it to interact with biological molecules. THP derivatives can be synthesized and tested for their biological activities. However, THP also has some limitations. It can be toxic at high concentrations, and its effects can vary depending on the experimental conditions. THP derivatives can also be difficult to synthesize and purify.
Future Directions
There are several future directions for THP research. One direction is the synthesis of new THP derivatives with improved biological activities and pharmacokinetic properties. Another direction is the development of new synthetic methods for THP and its derivatives. THP can also be used as a template for the synthesis of other heterocyclic compounds. The biological mechanisms of THP and its derivatives can be further studied using molecular modeling and other computational methods. THP can also be used as a tool for the study of biological systems, such as the central nervous system and the cardiovascular system.
Conclusion:
In conclusion, THP is a versatile compound that has been widely used in scientific research. It can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. THP has several advantages for lab experiments, but it also has some limitations. There are several future directions for THP research, including the synthesis of new derivatives and the development of new synthetic methods. THP has the potential to be a valuable tool for the study of biological systems and the development of new drugs.
Scientific Research Applications
THP has been used in various scientific research fields, including organic chemistry, medicinal chemistry, and pharmacology. It is used as a building block for the synthesis of complex organic molecules. THP derivatives have been synthesized and tested for their biological activities, such as antitumor, antiviral, and antimicrobial activities. THP has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
2,3,4,5,6,7-hexahydro-1H-cyclopenta[b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-3-7-4-2-6-9-8(7)5-1/h9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVMIAHKBXCVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503307 | |
| Record name | 2,3,4,5,6,7-Hexahydro-1H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6,7-Hexahydro-1H-cyclopenta[B]pyridine | |
CAS RN |
72925-26-9 | |
| Record name | 2,3,4,5,6,7-Hexahydro-1H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methylpyrido[1,2-a]benzimidazol-1(5H)-one](/img/structure/B3357371.png)

![6-[(E)-2-(4-fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3357383.png)




![1,5,8,12-Tetraazabicyclo[10.2.2]hexadecane](/img/structure/B3357435.png)


